molecular formula C11H9FN2O B8408180 7-Fluoro-1-(2-propen-1-yl)-1,5-naphthyridin-2(1H)-one

7-Fluoro-1-(2-propen-1-yl)-1,5-naphthyridin-2(1H)-one

Cat. No. B8408180
M. Wt: 204.20 g/mol
InChI Key: WVGKFIWZYAIUDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08071592B2

Procedure details

7-Fluoro-1-(2-propen-1-yl)-1,5-naphthyridin-2(1H)-one (1.683 g, 8.25 mmol) was dissolved in 1,4-dioxane (100 ml) and water (50 ml) was added. The solution was cooled to 0° C. and sodium periodate (5.29 g, 24.75 mmol) was added, followed by osmium tetroxide (9 mL of 4% aqueous solution). The stirred mixture was allowed to warm to rt, then stirred at rt for 1 h. The mixture was then treated with a further 100 ml of water and sodium periodate (10.58 g, 49.5 mmol) and stirred at rt for 1 h. The mixture was evaporated to approximately 50 ml and the residue was extracted with 20% methanol in DCM (3×300 ml). The organic extracts were combined, dried over anhydrous magnesium sulphate, filtered and evaporated to give (7-fluoro-2-oxo-1,5-naphthyridin-1(2H)-yl)acetaldehyde (mainly as the methyl hemiacetal) as an off-white solid (1.531 g, 90%).
Quantity
1.683 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
5.29 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
10.58 g
Type
reactant
Reaction Step Four
Quantity
9 mL
Type
catalyst
Reaction Step Five
Name
Yield
90%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8](=[O:15])[N:9]2[CH2:12][CH:13]=C)=[N:4][CH:3]=1.O.I([O-])(=O)(=O)=[O:18].[Na+]>O1CCOCC1.[Os](=O)(=O)(=O)=O>[F:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8](=[O:15])[N:9]2[CH2:12][CH:13]=[O:18])=[N:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.683 g
Type
reactant
Smiles
FC1=CN=C2C=CC(N(C2=C1)CC=C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
5.29 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
10.58 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Step Five
Name
Quantity
9 mL
Type
catalyst
Smiles
[Os](=O)(=O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt
STIRRING
Type
STIRRING
Details
stirred at rt for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to approximately 50 ml
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with 20% methanol in DCM (3×300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CN=C2C=CC(N(C2=C1)CC=O)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.531 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.